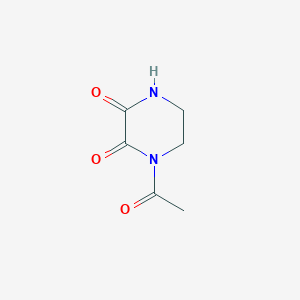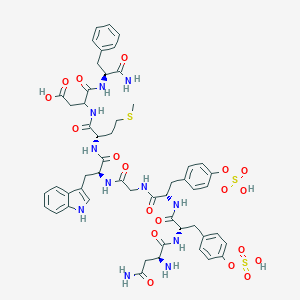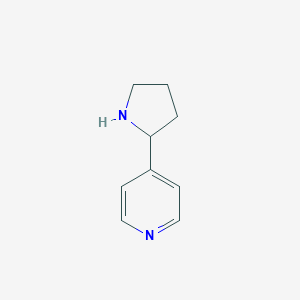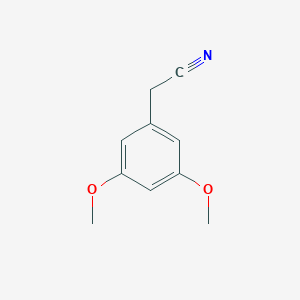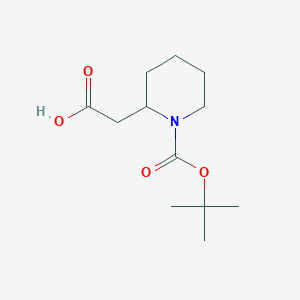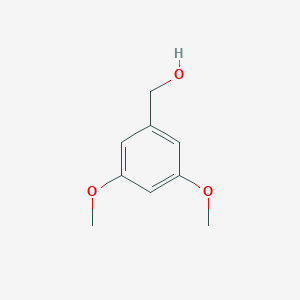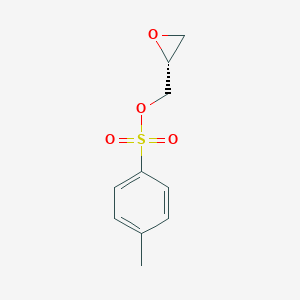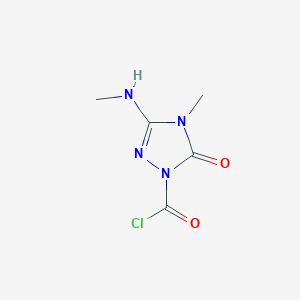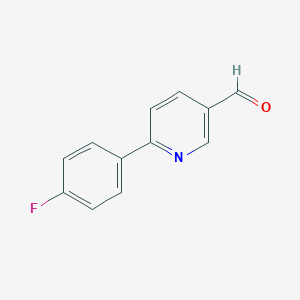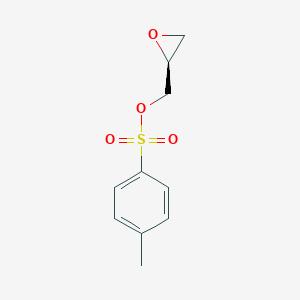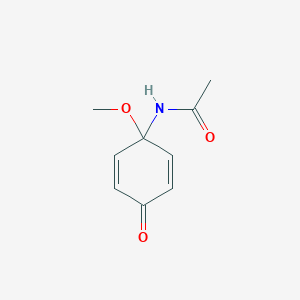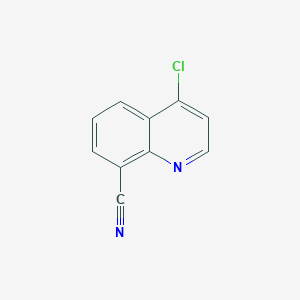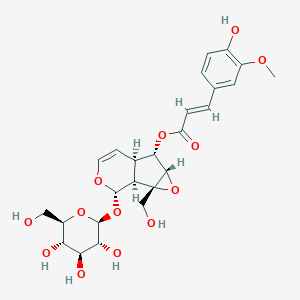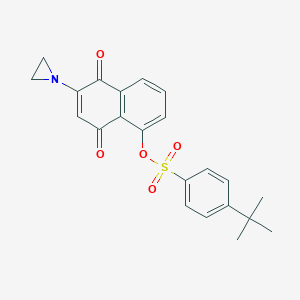
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate, also known as AZQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. AZQ is a synthetic compound that has been shown to exhibit potent anticancer properties.
作用机制
The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is believed to be related to its ability to generate ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Cancer cells are more susceptible to ROS-induced damage than normal cells due to their increased metabolic activity and higher levels of oxidative stress. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to generate ROS through a process known as redox cycling, which involves the transfer of electrons between 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate and other molecules in the cell.
生化和生理效应
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and metastasize. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
实验室实验的优点和局限性
One advantage of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it has been shown to be effective against a variety of cancer cell lines. This makes it a potentially useful compound for the development of new cancer therapies. However, one limitation of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it can be toxic to normal cells at high concentrations. This toxicity can limit its usefulness in clinical settings.
未来方向
There are several future directions for research on 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate. One area of interest is the development of new formulations of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate treatment. Finally, there is interest in combining 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate with other cancer therapies in order to improve its efficacy and reduce toxicity.
合成方法
The synthesis of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate involves the reaction of 2-aziridinyl-1,4-naphthoquinone with 4-tert-butylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is relatively stable.
科学研究应用
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to DNA damage and ultimately cell death. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
属性
CAS 编号 |
133042-00-9 |
|---|---|
产品名称 |
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate |
分子式 |
C22H21NO5S |
分子量 |
411.5 g/mol |
IUPAC 名称 |
[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C22H21NO5S/c1-22(2,3)14-7-9-15(10-8-14)29(26,27)28-19-6-4-5-16-20(19)18(24)13-17(21(16)25)23-11-12-23/h4-10,13H,11-12H2,1-3H3 |
InChI 键 |
UFXITINRXJOWMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
其他 CAS 编号 |
133042-00-9 |
同义词 |
2-ANQBB 2-aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
